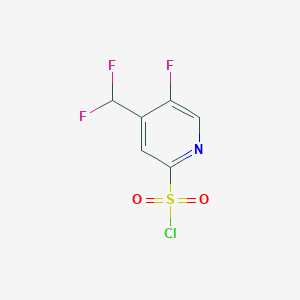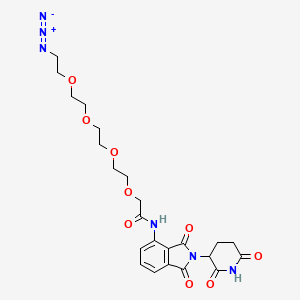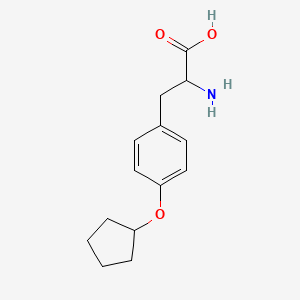
4-(Difluoromethyl)-5-fluoropyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-5-fluoropyridine-2-sulfonyl chloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of difluoromethyl and fluoropyridine groups, which contribute to its unique chemical properties and reactivity. The sulfonyl chloride functional group further enhances its reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating agents such as ClCF2H, which reacts with the pyridine derivative under specific conditions to introduce the difluoromethyl group . The sulfonylation step can be achieved using sulfonyl chloride reagents under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-5-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: The difluoromethyl group can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various difluoromethylated compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-5-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-5-fluoropyridine-2-sulfonyl chloride involves its reactivity with various molecular targets. The difluoromethyl group can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, influencing their activity . The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Difluoromethyl)-5-fluoropyridine: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
5-Fluoropyridine-2-sulfonyl chloride:
4-(Difluoromethyl)-pyridine-2-sulfonyl chloride: Similar structure but without the fluorine atom at the 5-position, leading to variations in reactivity and applications.
Uniqueness
4-(Difluoromethyl)-5-fluoropyridine-2-sulfonyl chloride is unique due to the presence of both difluoromethyl and sulfonyl chloride groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C6H3ClF3NO2S |
|---|---|
Peso molecular |
245.61 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-5-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-1-3(6(9)10)4(8)2-11-5/h1-2,6H |
Clave InChI |
DSSVUPWUYKXEGW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1S(=O)(=O)Cl)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032711.png)
